Tin, bis(2,4-pentanedionato-kappaO,kappaO')-, (T-4)-

Atomic Layer Deposition SnO₂ thin films AP-SALD

Tin, bis(2,4-pentanedionato-κO,κO')-, (T-4)-, commonly referred to as tin(II) acetylacetonate or Sn(acac)₂ (CAS 16009-86-2), is a divalent tin coordination compound with the molecular formula C₁₀H₁₄O₄Sn and a molecular weight of 316.93 g/mol. The compound features a square pyramidal coordination geometry stabilized by two chelating acetylacetonate (acac) ligands and a stereochemically active lone pair on the Sn(II) center.

Molecular Formula C10H14O4Sn
Molecular Weight 316.93 g/mol
Cat. No. B12055674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTin, bis(2,4-pentanedionato-kappaO,kappaO')-, (T-4)-
Molecular FormulaC10H14O4Sn
Molecular Weight316.93 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)O[Sn]OC(=CC(=O)C)C
InChIInChI=1S/2C5H8O2.Sn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-;
InChIKeyXDRPDDZWXGILRT-FDGPNNRMSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tin(II) Acetylacetonate (Sn(acac)2) CAS 16009-86-2: Baseline Properties and Procurement Identity


Tin, bis(2,4-pentanedionato-κO,κO')-, (T-4)-, commonly referred to as tin(II) acetylacetonate or Sn(acac)₂ (CAS 16009-86-2), is a divalent tin coordination compound with the molecular formula C₁₀H₁₄O₄Sn and a molecular weight of 316.93 g/mol [1]. The compound features a square pyramidal coordination geometry stabilized by two chelating acetylacetonate (acac) ligands and a stereochemically active lone pair on the Sn(II) center . Sn(acac)₂ is commercially available as a solid with typical purity specifications of ≥95% and is recognized for its volatility and thermal stability characteristics that enable vapor-phase delivery in thin-film deposition processes [1]. Its primary industrial and research relevance lies in its function as a metalorganic precursor for atomic layer deposition (ALD), chemical vapor deposition (CVD), and as a ligand-exchange reagent in thermal atomic layer etching (ALE) applications [2].

Why Sn(acac)2 Cannot Be Arbitrarily Substituted by Other Tin Precursors in ALD and ALE Processes


Tin precursors used in vapor deposition and etching processes exhibit fundamentally different surface chemistries, thermal behaviors, and film outcomes that preclude simple substitution. Sn(acac)₂ possesses a divalent Sn(II) oxidation state with a stereochemically active lone pair, distinguishing it from Sn(IV) precursors such as SnCl₄ or tetrakis(dimethylamino)tin(IV) [1]. The acetylacetonate ligand architecture produces distinct reaction energetics with oxidants (H₂O vs. O₃) that directly govern whether film growth occurs at all under given conditions [2]. Furthermore, the ligand-exchange chemistry of Sn(acac)₂ enables unique etching pathways in thermal ALE that alternative tin compounds cannot replicate [3]. The evidence compiled below quantifies these differences across multiple performance dimensions, demonstrating that precursor selection is a critical engineering decision with measurable consequences for growth rate, temperature window, interface quality, and process compatibility.

Sn(acac)2 Procurement Evidence: Quantitative Differentiation in ALD, ALE, and Deposition Performance


Atmospheric-Pressure Spatial ALD (AP-SALD) Growth Rate with H₂O Co-Reactant

Sn(acac)₂ enables AP-SALD growth of SnO₂ thin films using H₂O as co-reactant with a stable growth rate of 0.85±0.03 Å/cycle within a defined temperature window of 140–200 °C [1]. This represents the first experimental demonstration of AP-SALD SnO₂ growth using this precursor–oxidant combination under atmospheric pressure conditions. The resultant films exhibit a pure SnO₂ phase confirmed by XPS with Sn 3d₅⧸₂ binding energy at 486.8±0.3 eV, n-type conductivity with free electron density of 8×10¹⁹ cm⁻³, electron mobility up to 11.2 cm² V⁻¹ s⁻¹, and resistivity of 7×10⁻³ Ω cm when deposited at 270 °C [1].

Atomic Layer Deposition SnO₂ thin films AP-SALD transparent conducting oxides

ALD Growth Rate and Temperature Window Comparison: O₃ vs. H₂O Oxidant with Sn(acac)₂

When Sn(acac)₂ is paired with ozone (O₃) as the oxidant in conventional hot-wall ALD, a substantially higher growth rate of 1.0±0.1 Å/cycle is achieved within an expanded temperature window of 175–300 °C [1]. Crucially, this same study found that no film growth occurred with H₂O or O₂ as oxidants under identical reactor conditions [1]. The resulting SnOₓ films exhibit a clean SnOₓ–Si interface with no detectable interfacial SiO₂ formation, a resistivity of 0.3 Ω cm, and XPS-confirmed composition [1].

Atomic Layer Deposition SnOₓ thin films ozone oxidant interface quality

Thermal Atomic Layer Etching (ALE) Capability: Sn(acac)₂ as Ligand-Exchange Reagent

Sn(acac)₂ functions as an effective ligand-exchange reagent in thermal ALE of Al₂O₃ and HfO₂ when used in sequential, self-limiting reactions with HF [1]. This thermal ALE pathway represents the reverse of ALD and enables isotropic, conformal etching in high-aspect-ratio structures without plasma damage [1]. This etching application is a unique functional capability not shared by many other tin precursors evaluated primarily for deposition.

Atomic Layer Etching thermal ALE Al₂O₃ etching HfO₂ etching semiconductor fabrication

SnS ALD Growth Rate Temperature-Independence vs. Alternative Sn(II) Precursors

For SnS ALD using H₂S as co-reactant, Sn(acac)₂ produces a growth rate of 0.22–0.24 Å/cycle that is nearly independent of substrate temperature across the 125–225 °C range [1][2]. This behavior contrasts markedly with alternative highly reactive Sn(II) precursors such as bis(N,N′-diisopropylformamidinato)tin(II), which exhibit a strong temperature-dependent growth per cycle that decreases linearly from 0.82 Å/cycle at 65 °C to 0.4 Å/cycle at 180 °C [2]. QCM measurements for Sn(acac)₂-based SnS ALD show mass gain per cycle of 11–12 ng/cm² at 175 °C, corresponding to the 0.22–0.24 Å/cycle growth rate [1].

SnS thin films tin monosulfide ALD photovoltaics 2D materials

Interface Quality on Silicon: Absence of Interfacial SiO₂ Formation

ALD of SnOₓ thin films on Si(100) using Sn(acac)₂ and O₃ produces a demonstrably clean SnOₓ–Si interface with XPS confirming the absence of undesired SiO₂ or other interfacial reaction products [1]. This interface integrity is a quantifiable differentiation point versus alternative tin precursors that may produce interfacial oxide layers or contamination.

SnOₓ–Si interface ALD interface quality semiconductor processing XPS characterization

Sn Doping Efficiency in MOCVD ITO Layers: Sn(acac)₂ vs. DBTDA

In MOCVD growth of tin-doped indium oxide (ITO) layers, tin incorporation efficiency is measurably lower when using Sn(acac)₂ compared to dibutyltin diacetate (DBTDA) as the tin precursor [1]. Specifically, DBTDA achieves more efficient tin doping than Sn(acac)₂ under comparable deposition conditions. Additionally, the acetylacetonate ligand in Sn(acac)₂ is identified as a source of organic contamination in the resulting In₂O₃ and ITO layers [1].

MOCVD ITO tin doping transparent conductive oxide precursor comparison

Sn(acac)2 Application Scenarios: Where Procurement Is Supported by Quantitative Evidence


Atmospheric-Pressure Spatial ALD (AP-SALD) of SnO₂ Transparent Conductive Oxides

Sn(acac)₂ is uniquely positioned for AP-SALD of SnO₂ thin films using H₂O as co-reactant, with a demonstrated growth rate of 0.85±0.03 Å/cycle within the 140–200 °C temperature window [1]. This scenario is ideal for high-throughput, low-cost fabrication of SnO₂ layers for gas sensors, smart window coatings, and transparent electrodes in photovoltaic devices where atmospheric-pressure operation reduces capital equipment costs and enables roll-to-roll processing [1].

Ozone-Based ALD of SnOₓ on Silicon with Pristine Interface Quality

For conventional hot-wall ALD systems equipped with ozone delivery, Sn(acac)₂ delivers 1.0±0.1 Å/cycle growth of SnOₓ films across a wide 175–300 °C ALD window [2]. The resulting films exhibit a clean SnOₓ–Si interface with no interfacial SiO₂ formation, making this precursor suitable for semiconductor device integration where interfacial oxide layers would degrade electrical performance [2].

Thermal Atomic Layer Etching (ALE) of Al₂O₃ and HfO₂ in Advanced Semiconductor Fabrication

Sn(acac)₂ enables thermal ALE of high-k dielectrics (Al₂O₃, HfO₂) through sequential, self-limiting fluorination and ligand-exchange reactions with HF [3]. This isotropic, conformal etching pathway is damage-free compared to plasma-based ALE and is directly applicable to high-aspect-ratio structures in advanced node semiconductor manufacturing. Procurement of Sn(acac)₂ for ALE leverages its unique ligand-exchange chemistry not available with deposition-only tin precursors [3].

Temperature-Stable SnS ALD for Photovoltaic and 2D Material Applications

Sn(acac)₂ paired with H₂S produces SnS thin films with a growth rate of 0.22–0.24 Å/cycle that is temperature-independent across 125–225 °C [4]. This stability simplifies process control for large-area substrates and ensures uniform film thickness in photovoltaic absorber layers and 2D material device fabrication. The temperature-insensitive growth behavior differentiates Sn(acac)₂ from more reactive Sn(II) precursors that exhibit strong temperature-dependent growth rates [5].

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